molecular formula C19H16BrN3O2 B11440857 6-bromo-N-(4-methoxyphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine

6-bromo-N-(4-methoxyphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11440857
M. Wt: 398.3 g/mol
InChI Key: HVFLQUATQOLAKB-UHFFFAOYSA-N
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Description

6-bromo-N-(4-methoxyphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, and a methylfuran group attached to the imidazo[1,2-a]pyridine core. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(4-methoxyphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: Introduction of the bromine atom at the 6-position can be carried out using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Substitution reactions: The methoxyphenyl and methylfuran groups can be introduced through nucleophilic substitution reactions using corresponding halides or other suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(4-methoxyphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-bromo-N-(4-methoxyphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-N-(4-methoxyphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-N-(4-methoxyphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the methoxyphenyl and methylfuran groups also contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C19H16BrN3O2

Molecular Weight

398.3 g/mol

IUPAC Name

6-bromo-N-(4-methoxyphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H16BrN3O2/c1-12-3-9-16(25-12)18-19(21-14-5-7-15(24-2)8-6-14)23-11-13(20)4-10-17(23)22-18/h3-11,21H,1-2H3

InChI Key

HVFLQUATQOLAKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=C(N3C=C(C=CC3=N2)Br)NC4=CC=C(C=C4)OC

Origin of Product

United States

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